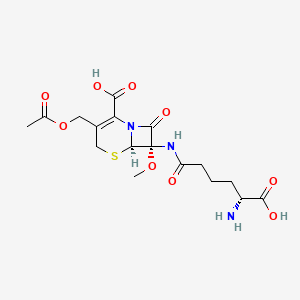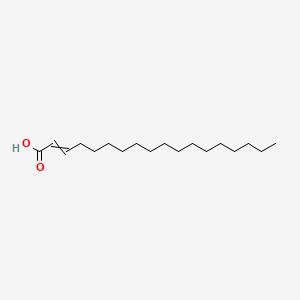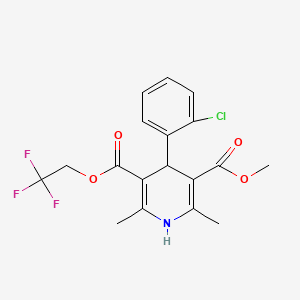
2-Aminoetil metacrilato
Descripción general
Descripción
2-Aminoethyl methacrylate is an amine-based methacrylic monomer widely used in the production of polymers and copolymers. It is known for its high reactivity due to the presence of the methacrylate group, which allows it to undergo various polymerization reactions. This compound is particularly valued for its biocompatibility and low toxicity, making it suitable for applications in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Aplicaciones Científicas De Investigación
2-Aminoethyl methacrylate has a wide range of scientific research applications:
Biomedical Research: It is used in the synthesis of biocompatible cationic polymers, which are employed in drug delivery systems, tissue engineering, and as antimicrobial agents
Coatings and Adhesives: Due to its high reactivity, it is used in the production of coatings and adhesives with enhanced properties.
Electrochemical Applications: Homo and copolymer brushes of 2-Aminoethyl methacrylate are used to tune the electrochemical properties of silicon wafers.
Tissue Engineering: It is used in the development of composite scaffolds for tissue engineering applications.
Mecanismo De Acción
Target of Action
2-Aminoethyl methacrylate is primarily targeted towards the production of polymers and copolymers . These polymers and copolymers are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
Mode of Action
The compound is a highly reactive monomer due to the presence of the methacrylate group . This enables it to undergo both free radical polymerization and other polymerization reactions . The methacrylate can be polymerized to generate a polymer with pendant amine functionality .
Biochemical Pathways
The compound’s ability to undergo polymerization suggests that it may play a role in the synthesis of polymers for nucleic acid complexation and polyplex formation .
Result of Action
The primary result of 2-Aminoethyl methacrylate’s action is the production of polymers and copolymers with specific properties, such as pendant amine functionality . These polymers and copolymers can be used in various applications, including coatings, adhesives, and medical devices .
Action Environment
The action, efficacy, and stability of 2-Aminoethyl methacrylate can be influenced by environmental factors such as temperature. For instance, the compound is stored at a temperature of 2-8°C . This suggests that temperature control may be important for maintaining the compound’s stability and reactivity.
Análisis Bioquímico
Biochemical Properties
2-Aminoethyl methacrylate plays a significant role in biochemical reactions due to its reactive methacrylate group. It can undergo free radical polymerization, making it useful in creating polymers with specific functionalities. In biochemical contexts, 2-Aminoethyl methacrylate interacts with various enzymes and proteins. For instance, it can be used to modify hyaluronic acid to create hydrogels that maintain the stemness of human dental pulp stem cells . The interactions between 2-Aminoethyl methacrylate and biomolecules are primarily based on its ability to form covalent bonds through its methacrylate group, enabling the formation of stable polymer networks.
Cellular Effects
2-Aminoethyl methacrylate has notable effects on cellular processes. It has been shown to influence cell function by maintaining the native spherical morphology and stemness of human dental pulp stem cells when incorporated into hydrogels . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a supportive environment that mimics the in vivo conditions. The presence of 2-Aminoethyl methacrylate in hydrogels can enhance the expression of stemness markers such as NANOG and SOX2, indicating its role in promoting stem cell characteristics.
Molecular Mechanism
At the molecular level, 2-Aminoethyl methacrylate exerts its effects through its reactive methacrylate group, which can form covalent bonds with other molecules. This allows it to participate in polymerization reactions, creating networks that can encapsulate and deliver therapeutic agents. The compound’s amino group can interact with various biomolecules, potentially influencing enzyme activity and gene expression. For example, 2-Aminoethyl methacrylate-modified hydrogels have been shown to maintain the stemness of dental pulp stem cells by providing a supportive 3D environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl methacrylate can change over time due to its stability and degradation properties. Hydrogels containing 2-Aminoethyl methacrylate exhibit tunable swelling, degradation, and rheological properties, which depend on factors such as the molecular weight of the hyaluronic acid used and the degree of substitution . Over time, the degradation of these hydrogels can lead to changes in their mechanical properties and their ability to support cell growth and function.
Dosage Effects in Animal Models
The effects of 2-Aminoethyl methacrylate can vary with different dosages in animal models. Studies have shown that polymers derived from 2-Aminoethyl methacrylate can effectively deliver small interfering RNA (siRNA) to target tissues in mice . The dosage of these polymers can influence their accumulation in tissues such as the liver, lung, and spleen, as well as their ability to knock down target genes. Higher dosages may lead to increased accumulation and enhanced therapeutic effects, but they may also pose a risk of toxicity or adverse effects.
Metabolic Pathways
2-Aminoethyl methacrylate is involved in various metabolic pathways, primarily through its participation in polymerization reactions. The compound can be metabolized by enzymes that catalyze the formation of covalent bonds between its methacrylate group and other molecules . This can lead to the formation of complex polymer networks that have specific biochemical properties. The metabolic flux and levels of metabolites can be influenced by the presence of 2-Aminoethyl methacrylate, affecting the overall metabolic activity of cells.
Transport and Distribution
Within cells and tissues, 2-Aminoethyl methacrylate is transported and distributed through interactions with transporters and binding proteins. The compound’s amino group allows it to interact with various cellular components, facilitating its uptake and localization . The distribution of 2-Aminoethyl methacrylate within tissues can be influenced by factors such as its molecular weight, charge, and the presence of stabilizers like phenothiazine .
Subcellular Localization
The subcellular localization of 2-Aminoethyl methacrylate can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its incorporation into hydrogels can influence its localization within the extracellular matrix, where it can interact with cells and support their growth and differentiation.
Métodos De Preparación
2-Aminoethyl methacrylate can be synthesized through several methods. One common synthetic route involves reacting methacryloyl chloride with 2-aminoethanol hydrochloride at elevated temperatures (around 95°C). This reaction yields 2-Aminoethyl methacrylate hydrochloride, which can be further purified . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps for purification and stabilization to ensure high purity and consistency .
Análisis De Reacciones Químicas
2-Aminoethyl methacrylate undergoes various types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization and other polymerization reactions due to the methacrylate group.
Substitution Reactions: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Crosslinking: It acts as a crosslinking agent in the formation of hydrogels and other biomaterials.
Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and various acids or bases for substitution reactions. The major products formed from these reactions are polymers and copolymers with tailored properties for specific applications .
Comparación Con Compuestos Similares
2-Aminoethyl methacrylate can be compared with other similar compounds such as:
2-Aminoethylmethacrylamide hydrochloride: Similar in structure but with an amide group instead of an ester group, used in nucleic acid complexation.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group, used in pH-responsive polymer systems.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group, used in the synthesis of polymers with pendant amine functionality.
The uniqueness of 2-Aminoethyl methacrylate lies in its combination of high reactivity, biocompatibility, and versatility in various applications, particularly in the biomedical field .
Propiedades
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBJPGWWSHWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-52-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60227392 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-36-1 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate?
A1: The molecular formula of 2-aminoethyl methacrylate is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-aminoethyl methacrylate-based polymers?
A2: Researchers commonly employ proton nuclear magnetic resonance (1H NMR) spectroscopy [, ], carbon nuclear magnetic resonance (13C NMR) spectroscopy [], Fourier-transform infrared (FTIR) spectroscopy [, ], and X-ray photoelectron spectroscopy (XPS) [] to characterize AEMA-based polymers. These techniques provide information about the polymer structure, composition, and functional groups present.
Q3: What polymerization techniques are commonly used for 2-aminoethyl methacrylate?
A3: Several controlled polymerization techniques are employed for AEMA, including atom transfer radical polymerization (ATRP) [, , , , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, ], and conventional free-radical polymerization []. The choice of technique depends on the desired polymer architecture and properties.
Q4: What are the advantages of using 2-aminoethyl methacrylate in synthesizing materials for biomedical applications?
A4: AEMA's primary amine group allows for easy functionalization and bioconjugation, making it attractive for biomedical applications. It can be used to create biocompatible and biodegradable materials [] suitable for drug delivery [], tissue engineering [, ], and biosensing [].
Q5: How does the incorporation of 2-aminoethyl methacrylate affect the properties of silicone nanoemulsions?
A5: Incorporating AEMA into amphiphilic triblock copolymers used to stabilize silicone nanoemulsions enables charge control []. By co-assembling PAMA-PCL-PAMA (PAMA: poly(2-aminoethyl methacrylate), PCL: poly(ε-caprolactone)) with a zwitterionic triblock copolymer, positive charges can be introduced to the emulsion droplet surface, influencing their stability and interaction with other materials, such as hair [].
Q6: Can 2-aminoethyl methacrylate be used to modify existing materials, and what are the benefits?
A6: Yes, AEMA can modify existing materials, such as porous polypropylene membranes [, ]. Grafting AEMA onto these membranes introduces amine groups, enabling further functionalization for specific applications like metal ion adsorption [] or enzyme immobilization []. This expands the functionality and potential applications of the original material.
Q7: How does the presence of 2-aminoethyl methacrylate in polyplexes influence gene delivery?
A7: AEMA-based polyplexes exhibit excellent potential for gene delivery [, ]. By incorporating AEMA into block copolymers with polyethylene glycol (PEG), researchers achieve enhanced serum tolerance, improved cellular uptake, and efficient DNA release within the target cells []. This highlights the potential of AEMA-based materials for developing effective gene therapies.
Q8: What role does 2-aminoethyl methacrylate play in the development of pH-responsive drug delivery systems?
A8: AEMA is instrumental in creating pH-responsive drug delivery systems [, , ]. Its primary amine group undergoes protonation in acidic environments, causing changes in polymer solubility and charge. This pH sensitivity allows for targeted drug release in acidic tumor microenvironments [, ] or within specific cellular compartments [].
Q9: How does the incorporation of 2-aminoethyl methacrylate affect the thermal properties of polymers?
A9: Incorporating AEMA into polymers can influence their glass transition temperature (Tg), impacting their thermal stability and processing characteristics. For example, methacrylamide-based membranes containing AEMA exhibit higher Tg values (above 100 °C), suppressing unwanted thermal rearrangement and enhancing their performance in CO2 separation applications [].
Q10: How does the stability of poly(2-aminoethyl methacrylate) (PAMA) compare to its monomer, AEMA?
A10: While PAMA is generally more stable than its monomer, it still undergoes slow chemical degradation in alkaline solutions over time []. This degradation involves the elimination of 2-aminoethanol from the polymer backbone []. Careful consideration of pH and storage conditions is crucial for maintaining PAMA stability.
Q11: What strategies can be used to enhance the stability of AEMA-based materials?
A11: Several strategies can improve the stability of AEMA-based materials. One approach involves using protecting groups during synthesis, which can be removed after polymerization []. Another strategy involves incorporating AEMA into block copolymers with more stable polymers like PEG []. Additionally, controlling the pH and storage conditions can minimize degradation [].
Q12: How can the solubility of 2-aminoethyl methacrylate-based polymers be controlled?
A12: The solubility of AEMA-based polymers can be tailored by adjusting the polymer composition, molecular weight, and architecture. For example, incorporating hydrophobic blocks like polystyrene (PS) [] or poly(ε-caprolactone) (PCL) [, ] can create amphiphilic polymers that self-assemble into micelles or vesicles in aqueous solutions.
Q13: What are the advantages of using miniemulsion polymerization for synthesizing 2-aminoethyl methacrylate-based nanoparticles?
A13: Miniemulsion polymerization allows for the controlled synthesis of amino-functionalized nanoparticles with tunable particle size and surface charge []. This method enables the incorporation of AEMA into hydrophobic polymers like styrene or butyl acrylate, creating stable nanoparticles with potential applications in catalysis, sensing, and drug delivery.
Q14: How does the pH value influence the incorporation of AEMA into nanoparticles during miniemulsion polymerization?
A14: Maintaining a pH below 4 during miniemulsion polymerization is crucial for preventing the rearrangement of AEMA into 2-hydroxyethyl methacrylamide []. This acidic environment ensures the stable incorporation of AEMA into the growing polymer chains, yielding amino-functionalized nanoparticles.
Q15: What is the role of 2-aminoethyl methacrylate in developing materials for water remediation?
A15: AEMA plays a crucial role in creating materials for water remediation, particularly in removing heavy metal ions like mercury(II) []. Polymer brushes of poly-AEMA grafted onto magnetic nanoparticles offer a high surface area for functionalization with chelating agents like dithiocarbamate (DTC). These DTC-functionalized MNPs demonstrate impressive efficiency in capturing and removing Hg(II) from contaminated water [].
Q16: How can 2-aminoethyl methacrylate contribute to the development of advanced CO2 capture technologies?
A16: AEMA-containing polymers offer a promising avenue for CO2 capture due to the primary amine groups' ability to react with CO2, forming carbamate species []. This interaction can be harnessed to create "molecular gate" membranes with high selectivity for CO2 over other gases like H2 or He []. This technology holds potential for applications in carbon capture and sequestration, contributing to mitigating climate change.
Q17: What are the potential applications of AEMA-based materials in biosensing?
A17: The versatility of AEMA makes it suitable for various biosensing applications. For instance, immobilizing bioactive peptides onto AEMA-rich copolymer brushes grafted on gold sensors allows for the selective detection of target molecules like immunoglobulin G (IgG) []. These peptide-functionalized surfaces exhibit high sensitivity and selectivity, enabling the development of advanced biosensors for diagnostic and monitoring purposes.
Q18: How can computational chemistry and modeling tools be utilized in AEMA research?
A18: Computational chemistry and modeling techniques are valuable for predicting and understanding the properties and behavior of AEMA-based materials. For example, molecular dynamics simulations can be used to study the self-assembly of AEMA-containing block copolymers in solution, providing insights into their micellar or vesicular structures []. Additionally, quantum chemical calculations can help predict the reactivity of AEMA and its derivatives, guiding the design of novel materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
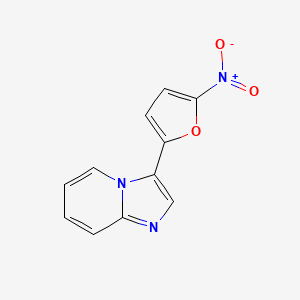

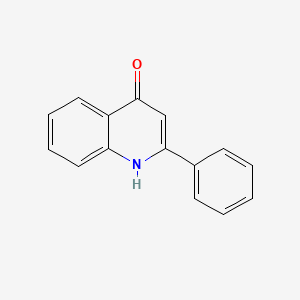
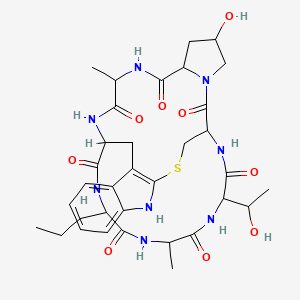

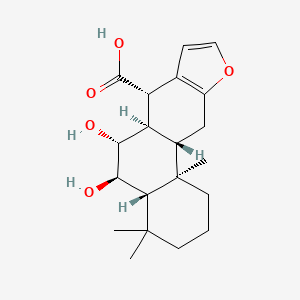
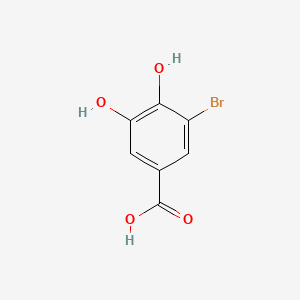
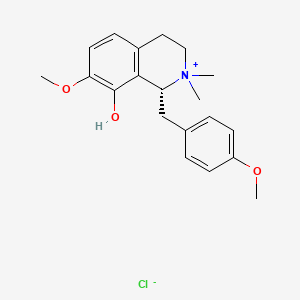

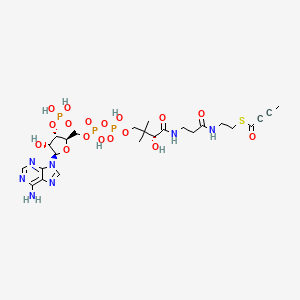
![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)
